molecular formula C35H37N5O6S B613384 Fmoc-Lys(Dabsyl)-OH CAS No. 185503-97-3

Fmoc-Lys(Dabsyl)-OH

Cat. No. B613384
CAS RN: 185503-97-3
M. Wt: 655.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Dabsyl)-OH is a synthetic compound that has been widely used in scientific research for various purposes. It is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and metabolism.

Scientific Research Applications

Biomedical Applications

Fmoc-Lys(Dabsyl)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . These include drug delivery and diagnostic tools for imaging .

Tissue Engineering

The Fmoc-derivatives of a series of synthetic hydrogel-forming amphiphilic cationic peptides, which include a Lys residue, have been proposed as scaffolds for bioprinting applications . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Protease Activity Assays

Fluorescence resonance energy transfer (FRET) peptide substrates, which can be prepared using Fmoc-Lys(Dabsyl)-OH, are often utilized for protease activity assays . These substrates have been used in different applications of matrix metalloproteinase (MMP) research, including high-throughput screening of collagenolytic MMPs, identification and development of selective, exosite-binding MMP inhibitors, and measurement of MMP activity in biological fluids and cellular environments .

Drug Delivery

The self-assembling properties of Fmoc-Lys(Dabsyl)-OH make it a promising candidate for drug delivery applications. The ability to form stable hydrogels allows for the encapsulation and controlled release of therapeutic agents .

Diagnostic Tools for Imaging

The fluorescent properties of Fmoc-Lys(Dabsyl)-OH can be utilized in the development of diagnostic tools for imaging. This can aid in the visualization and tracking of drug delivery systems within the body .

Bioprinting Applications

Fmoc-Lys(Dabsyl)-OH can be used in the development of materials for bioprinting applications. The ability to form stable, self-supporting hydrogels makes it an ideal candidate for creating 3D structures in bioprinting .

Mechanism of Action

Target of Action

Fmoc-Lys(Dabsyl)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-Lys(Dabsyl)-OH operates through a mechanism known as Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis . In this process, the Fmoc group serves as a temporary protection for the amino group during the synthesis. The Dabsyl group attached to the lysine residue acts as a chromophore, allowing for the monitoring of the peptide synthesis process .

Biochemical Pathways

The use of Fmoc-Lys(Dabsyl)-OH in peptide synthesis affects the biochemical pathways involved in protein formation. The compound allows for the precise assembly of amino acids into specific sequences, thereby enabling the creation of peptides with desired properties . The downstream effects include the production of peptides that can act as enzymes, hormones, or antibodies, among other biological roles.

Pharmacokinetics

Its stability, solubility, and reactivity are critical parameters that influence its effectiveness in peptide synthesis .

Result of Action

The result of Fmoc-Lys(Dabsyl)-OH action is the successful synthesis of a peptide with a specific amino acid sequence. This can be used for various purposes, from studying protein function to developing new therapeutics .

Action Environment

The action of Fmoc-Lys(Dabsyl)-OH is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents. Optimal conditions are necessary to ensure the successful synthesis of the desired peptide .

properties

IUPAC Name

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N5O6S/c1-40(2)26-18-14-24(15-19-26)38-39-25-16-20-27(21-17-25)47(44,45)36-22-8-7-13-33(34(41)42)37-35(43)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33,36H,7-8,13,22-23H2,1-2H3,(H,37,43)(H,41,42)/t33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOXHLQIVBKYKV-XIFFEERXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Lys(Dabsyl)-OH

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